molecular formula C25H25NO7 B181495 9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate CAS No. 129288-39-7

9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate

Cat. No. B181495
M. Wt: 451.5 g/mol
InChI Key: LZHSBNWTERFJGF-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate, also known as Fmoc-Val-CO2-2, is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid valine and is commonly used in the synthesis of peptides and proteins.

Mechanism Of Action

The mechanism of action of 9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate-2 is not well understood. However, it is believed to act as a substrate for enzymes that catalyze peptide bond formation. It is also thought to play a role in the stabilization of peptide and protein structures.

Biochemical And Physiological Effects

9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate-2 has no known biochemical or physiological effects. It is used solely as a research tool in the synthesis of peptides and proteins.

Advantages And Limitations For Lab Experiments

The main advantage of 9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate-2 is its versatility in peptide and protein synthesis. It can be used to synthesize a wide range of peptides with specific biological activities. However, its use is limited by its high cost and the need for specialized equipment and expertise.

Future Directions

There are several future directions for the use of 9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate-2 in scientific research. One potential area of research is the development of new drugs and therapies based on peptides synthesized using 9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate-2. Another area of research is the development of new methods for peptide and protein synthesis using 9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate-2. Finally, 9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate-2 could be used to study the structure and function of peptides and proteins in greater detail.

Synthesis Methods

The synthesis of 9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate-2 involves several steps. The first step is the protection of the amino group of valine with the Fmoc group. This is followed by the activation of the carboxyl group with dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The activated carboxyl group then reacts with the amino group of the next amino acid in the peptide sequence. This process is repeated until the desired peptide is obtained.

Scientific Research Applications

9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate-2 is widely used in scientific research, particularly in the field of peptide and protein synthesis. It is used as a building block in the synthesis of peptides and proteins, and its use has significantly simplified the synthesis of complex peptides. 9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate-2 is also used in the development of new drugs and therapies, as it can be used to create peptides with specific biological activities.

properties

CAS RN

129288-39-7

Product Name

9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate

Molecular Formula

C25H25NO7

Molecular Weight

451.5 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C25H25NO7/c1-25(2,3)33-21(27)13-12-20-22(28)32-24(30)26(20)23(29)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3/t20-/m0/s1

InChI Key

LZHSBNWTERFJGF-FQEVSTJZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@H]1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

SMILES

CC(C)(C)OC(=O)CCC1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)(C)OC(=O)CCC1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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